3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid

Physicochemical property differentiation Topological polar surface area Hydrogen bonding capacity

3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1378843-16-3) is a fluorinated pyrazole-4-carboxylic acid derivative with the molecular formula C6H6F2N2O3 and a molecular weight of 192.12 g/mol. It features a difluoromethoxy (–OCHF2) substituent at the pyrazole 3-position, an N-methyl group at position 1, and a carboxylic acid at position 4.

Molecular Formula C6H6F2N2O3
Molecular Weight 192.12 g/mol
CAS No. 1378843-16-3
Cat. No. B3180233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS1378843-16-3
Molecular FormulaC6H6F2N2O3
Molecular Weight192.12 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OC(F)F)C(=O)O
InChIInChI=1S/C6H6F2N2O3/c1-10-2-3(5(11)12)4(9-10)13-6(7)8/h2,6H,1H3,(H,11,12)
InChIKeyKZNNXPVTNPCRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1378843-16-3): A Fluorinated Pyrazole Building Block for Agrochemical and Pharmaceutical Synthesis


3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1378843-16-3) is a fluorinated pyrazole-4-carboxylic acid derivative with the molecular formula C6H6F2N2O3 and a molecular weight of 192.12 g/mol . It features a difluoromethoxy (–OCHF2) substituent at the pyrazole 3-position, an N-methyl group at position 1, and a carboxylic acid at position 4 . This substitution pattern distinguishes it from the more widely known 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, CAS 176969-34-9), which is the established key intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides such as fluxapyroxad, bixafen, and isopyrazam . The compound is primarily offered by research chemical suppliers in purities of 95–98% and is utilized as a synthetic intermediate for the preparation of pyrazole-4-carboxamide derivatives .

Why 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by 3-Difluoromethyl or 3-Trifluoromethyl Analogs


The substitution of the difluoromethoxy (–OCHF2) group at the 3-position of the pyrazole ring in CAS 1378843-16-3 introduces an oxygen atom that fundamentally alters the physicochemical profile compared to its 3-difluoromethyl (–CHF2) and 3-trifluoromethyl (–CF3) counterparts . This oxygen insertion increases the topological polar surface area (TPSA) from 55.1 Ų (typical of the CHF2 and CF3 analogs) to approximately 64.4 Ų, and increases the hydrogen bond acceptor count from 4 to 6 . The experimentally measured LogP for the target compound is approximately 0.72, whereas the 3-CF3 analog (CAS 113100-53-1) has a reported LogP ranging from 0.44 to 1.63 depending on the method, and the 3-CHF2 analog (CAS 176969-34-9) has a LogP of 0.64–1.06 . These differences in polarity, hydrogen bonding capacity, and lipophilicity mean that the target compound cannot be considered a drop-in replacement for DFPA or the CF3 analog in synthetic sequences where precise physicochemical tuning of downstream amide products is required for target binding, solubility, or metabolic stability . Furthermore, the –OCHF2 group is a recognized bioisostere for –OMe and –OH in medicinal chemistry, conferring distinct metabolic advantages that –CHF2 and –CF3 do not provide [1].

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1378843-16-3)


Increased Topological Polar Surface Area (TPSA) Relative to 3-Difluoromethyl and 3-Trifluoromethyl Analogs

The target compound (CAS 1378843-16-3) possesses a computed topological polar surface area (TPSA) of 64.4 Ų, which is substantially higher than both the 3-difluoromethyl analog (DFPA, CAS 176969-34-9, TPSA = 55.12 Ų) and the 3-trifluoromethyl analog (CAS 113100-53-1, TPSA = 55.12 Ų) . This 9.3 Ų increase (16.9% relative increase) is attributable to the additional oxygen atom in the difluoromethoxy group and directly translates to altered hydrogen bonding capacity and solubility parameters [1].

Physicochemical property differentiation Topological polar surface area Hydrogen bonding capacity

Differentiated Lipophilicity (LogP) Profile Compared to 3-Trifluoromethyl and Unsubstituted Pyrazole-4-carboxylic Acid Analogs

The target compound exhibits a reported LogP value of approximately 0.72, placing it intermediate between the less lipophilic unsubstituted 1-methyl-1H-pyrazole-4-carboxylic acid (LogP ≈ 0.06–0.26) and the more lipophilic 3-trifluoromethyl analog (LogP ≈ 1.14–1.63) . The 3-difluoromethyl analog (DFPA) has a reported LogP of 0.64–1.06, which overlaps partially with the target compound but reflects distinct partitioning behavior due to the OCHF2 oxygen [1].

Lipophilicity LogP Physicochemical property differentiation

Regioisomeric Specificity: Carboxylic Acid at Position 4 vs. Position 5 Determines Downstream Synthetic Utility

The target compound bears the carboxylic acid group at the pyrazole 4-position, whereas the commercially available regioisomer 3-(difluoromethoxy)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1227002-29-0) has the acid at the 5-position . This positional difference is critical because all major SDHI fungicide amides (fluxapyroxad, bixafen, isopyrazam, penthiopyrad) are derived from pyrazole-4-carboxylic acid intermediates, not pyrazole-5-carboxylic acid . The 5-carboxylic acid regioisomer would yield regioisomeric amides with fundamentally different geometry and presumably altered or abolished target binding to succinate dehydrogenase [1].

Regioisomerism Synthetic intermediate Pyrazole-4-carboxamide

Higher Hydrogen Bond Acceptor Count Relative to 3-Difluoromethyl and 3-Trifluoromethyl Analogs

The presence of the ether oxygen in the –OCHF2 group increases the hydrogen bond acceptor (HBA) count of the target compound to 6, compared to 4 for both the 3-difluoromethyl (DFPA) and 3-trifluoromethyl analogs . This 50% increase in HBA count provides additional hydrogen bonding capacity that can influence the solubility, protein binding, and pharmacokinetic profile of derived amide products .

Hydrogen bonding Drug-likeness Physicochemical property differentiation

Difluoromethoxy as a Metabolically Stable Bioisostere: Class-Level Advantage Over Methoxy and Hydroxy Analogs

The –OCHF2 group is a well-established bioisostere for –OCH3 and –OH groups in medicinal chemistry, providing enhanced metabolic stability due to the electron-withdrawing fluorine atoms that reduce susceptibility to cytochrome P450-mediated O-dealkylation [1]. While direct comparative metabolic stability data for the target compound itself are not available in the public domain, extensive literature on the –OCHF2 moiety demonstrates that compounds containing this group exhibit significantly prolonged half-lives in vitro compared to their –OCH3 counterparts, with t½ increases of 2- to 10-fold reported for various heterocyclic systems [2]. The 3-CF3 and 3-CHF2 analogs lack this oxygen-linked bioisosteric feature and cannot serve the same metabolic stabilization function when an oxygen at the 3-position is required for target engagement .

Bioisosterism Metabolic stability Difluoromethoxy group

Available Purity Specifications from Commercial Suppliers: 95% vs 98% Grades

The target compound is commercially available in two distinct purity grades: 95% (offered by Bidepharm, catalog BD00807877) and 98% (offered by Leyan, product 1768970) . The 98% purity grade is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC quality control data . This contrasts with some closely related analogs such as 3-(difluoromethoxy)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1227002-29-0), which is typically offered only at 95% purity .

Purity specification Quality control Procurement differentiation

Recommended Application Scenarios for 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1378843-16-3)


Synthesis of Novel Pyrazole-4-carboxamide SDHI Fungicide Candidates with Tuned Polarity

For agrochemical R&D programs developing next-generation succinate dehydrogenase inhibitor (SDHI) fungicides, CAS 1378843-16-3 provides a differentiated –OCHF2 substituent at the pyrazole 3-position that yields final amide products with 16.9% higher TPSA and 50% greater hydrogen bond acceptor capacity compared to amides derived from the established DFPA intermediate (CAS 176969-34-9) . This physicochemical differentiation enables exploration of altered phloem mobility, xylem systemicity, and target site binding interactions that are not accessible with the –CHF2 or –CF3 scaffolds [1].

Medicinal Chemistry Programs Requiring Oxygen-Linked Metabolic Stability at the Pyrazole 3-Position

In drug discovery programs where a pyrazole-4-carboxylic acid scaffold is being elaborated into bioactive amides, the –OCHF2 group of CAS 1378843-16-3 serves as a metabolically stable bioisostere for –OCH3 or –OH . Literature precedent indicates 2- to 10-fold improvements in in vitro metabolic half-life for –OCHF2-containing compounds relative to –OCH3 analogs, a metabolic stabilization feature that –CHF2 and –CF3 analogs cannot provide when oxygen-mediated target interactions are essential [1].

Regioisomerically Pure Pyrazole-4-carboxamide Library Synthesis

For combinatorial chemistry or parallel synthesis campaigns generating pyrazole-4-carboxamide libraries, the 4-carboxylic acid position of CAS 1378843-16-3 guarantees regioisomerically defined amide products . The regioisomeric 5-carboxylic acid analog (CAS 1227002-29-0) would produce 5-carboxamides with fundamentally different three-dimensional geometry, making the 4-carboxylic acid compound the mandatory choice for any library designed around the well-validated pyrazole-4-carboxamide pharmacophore found in commercial SDHI fungicides [1].

Physicochemical Property Screening Cascades for Lead Optimization

The intermediate LogP (0.72) of CAS 1378843-16-3, falling between the more hydrophilic unsubstituted analog (LogP ≈ 0.06–0.26) and the more lipophilic 3-CF3 analog (LogP ≈ 1.14–1.63), makes it a valuable tool compound for property screening cascades in lead optimization . When structure-property relationship (SPR) studies require systematic variation of lipophilicity at the pyrazole 3-position, this compound fills the gap between the unsubstituted and trifluoromethyl extremes, with the additional benefit of increased TPSA relative to both [1].

Quote Request

Request a Quote for 3-(Difluoromethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.